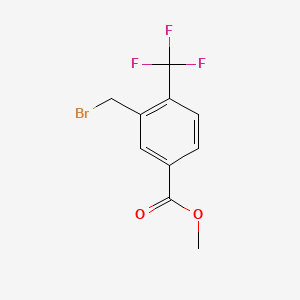

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate

Description

Properties

Molecular Formula |

C10H8BrF3O2 |

|---|---|

Molecular Weight |

297.07 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C10H8BrF3O2/c1-16-9(15)6-2-3-8(10(12,13)14)7(4-6)5-11/h2-4H,5H2,1H3 |

InChI Key |

DPJAIOFWPBUWHU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)CBr |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$

\text{Methyl 3-(trifluoromethyl)-4-(methoxy)methylbenzoate} + \text{NBS} \xrightarrow[\text{light}]{\text{solvent}} \text{Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate}

$$

Key Parameters:

| Parameter | Details |

|---|---|

| Substrate | Methyl 3-methoxy-4-(trifluoromethyl)benzoate |

| Brominating agent | N-bromosuccinimide (NBS) |

| Molar ratio | 1:1.0 to 1.2 (substrate:NBS) |

| Solvent | Chlorobenzene or aliphatic esters (e.g., ethyl acetate) |

| Temperature | -10°C to 80°C (often 0°C to 5°C for optimal selectivity) |

| Light source | UV lamps (mercury vapor, low-pressure UV) with spectrum $$10^{-5}$$ to $$10^{-8}$$ meters |

| Reaction time | 2 to 6 hours, depending on temperature and light intensity |

Procedure:

- Dissolve the methyl ester in the chosen solvent.

- Add NBS in equimolar or slight excess.

- Irradiate with UV light at controlled low temperature (preferably 0°C to 5°C).

- After completion, quench the reaction, extract with water, and purify via recrystallization.

Advantages:

- High regioselectivity for side-chain bromination.

- Avoids toxic solvents like carbon tetrachloride.

- Mild reaction conditions with good yields (64-95%).

Bromination Using Radical Initiators with Light

Overview:

Addition of free-radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can enhance radical formation, promoting bromination under UV irradiation.

Reaction Conditions:

| Parameter | Details |

|---|---|

| Radical initiator | Benzoyl peroxide, AIBN |

| Concentration | 0.1–2% by weight relative to substrate |

| Temperature | -10°C to 80°C, typically 0°C to 25°C |

| Light source | UV or visible light |

Note: This method may increase reaction rate but requires careful control to prevent over-bromination or aromatic ring substitution.

Alternative Solvent Systems

While chlorobenzene and ethyl acetate are common, other environmentally benign solvents such as methyl formate, methyl acetate, or mixtures thereof can be employed to optimize yields and purity.

| Solvent | Suitability | Melting point | Boiling point |

|---|---|---|---|

| Chlorobenzene | Excellent for photochemical bromination | -43°C | 132°C |

| Ethyl acetate | Good polarity | -83°C | 77°C |

| Methyl formate | Less toxic, suitable | -19°C | 32°C |

Purification and Isolation

Post-reaction, the mixture is typically:

- Filtered to remove succinimide byproducts.

- Extracted with water to remove residual NBS or initiators.

- Dried over anhydrous sodium sulfate.

- Concentrated under reduced pressure.

- Recrystallized from suitable solvents (e.g., n-heptane/ethyl acetate) to obtain pure this compound.

Summary of Research Findings

| Aspect | Data | Source |

|---|---|---|

| Yield | 64–95% depending on conditions | |

| Reaction temperature | -10°C to 80°C | |

| Solvent | Chlorobenzene, ethyl acetate, methyl formate | |

| Reaction time | 2–6 hours | |

| Selectivity | High for side-chain bromination |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include alcohols and other reduced derivatives.

Scientific Research Applications

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and lipophilicity. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Bromomethyl Substitution

The position of the bromomethyl group significantly impacts reactivity and downstream applications. For example:

- Methyl 4-(bromomethyl)-3-(trifluoromethyl)benzoate (para-bromo isomer, CAS 455941-82-9 ) is structurally similar but exhibits distinct reactivity. In , this isomer reacts with amines (e.g., 4-methylpiperazine) to yield derivatives with enhanced solubility and binding affinity for kinase targets.

- Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate (meta-bromo isomer) is more sterically hindered, which can slow nucleophilic substitution but improves regioselectivity in complex syntheses .

Table 1: Comparison of Positional Isomers

Substituent Variations: Bromo vs. Other Functional Groups

Replacing the bromomethyl group alters reactivity and applications:

- Methyl 4-amino-3-(trifluoromethyl)benzoate (CAS 167760-75-0 ): The amino group enables electrophilic aromatic substitution but lacks the leaving-group capability of bromo, limiting its use in coupling reactions.

- Methyl 3-nitro-4-(trifluoromethyl)benzoate : The nitro group introduces strong electron-withdrawing effects, favoring reductions over substitutions .

Table 2: Substituent Impact on Reactivity

Trifluoromethyl Analogues

Removing the trifluoromethyl group drastically changes electronic properties:

- Methyl 4-(bromomethyl)benzoate (CAS 340736-76-7 ): Lacks the electron-withdrawing trifluoromethyl group, leading to slower reaction rates in SN2 displacements but higher solubility in polar solvents.

- Methyl 3-(bromomethyl)benzoate : Used in synthesizing antiplasmodial tertiary amines , where the absence of trifluoromethyl reduces steric hindrance.

Table 3: Trifluoromethyl Group Influence

High-Yield Substitution Reactions

This compound demonstrates excellent reactivity in SN2 reactions, achieving yields of 76–94% when coupled with amines or alcohols (e.g., antiplasmodial tertiary amines ). Its trifluoromethyl group stabilizes transition states, enhancing reaction efficiency .

Role in Drug Discovery

- Kinase Inhibitors: Serves as a precursor for benzoate derivatives with piperazine motifs, showing nanomolar potency against B-RAFV600E/C-RAF kinases .

- Muscarinic Receptor Modulators : Structural analogs (e.g., compounds 8o and 8p ) exhibit bioactivity dependent on bromomethyl position, highlighting the meta isomer’s steric advantages.

Biological Activity

Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate is an organic compound characterized by its unique structure, which includes a bromomethyl group and a trifluoromethyl group attached to a benzoate core. This combination of functional groups contributes to its potential biological activities and applications in various fields, particularly in medicinal chemistry and agrochemicals.

Chemical Structure and Properties

- Molecular Formula : C₉H₆BrF₃O₂

- Melting Point : 55–57 °C

- CAS Number : 107317-58-8

The presence of the bromomethyl group allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound particularly interesting for biological studies.

The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This covalent modification can lead to:

- Enzyme Inhibition : By binding to active sites on enzymes, it can inhibit their activity, which is crucial for understanding its potential therapeutic applications.

- Protein-Ligand Interactions : The compound's lipophilicity allows it to effectively interact with hydrophobic pockets in proteins, potentially altering their function or stability.

Case Studies

- Antimicrobial Research : A study focusing on the optimization of benzothiazole derivatives found that compounds with similar structural features exhibited promising activity against resistant bacterial strains. This suggests that this compound may also possess similar antimicrobial properties, warranting further investigation .

- Pharmaceutical Applications : Research into the synthesis of drug candidates incorporating trifluoromethyl groups has shown that these modifications can lead to improved bioactivity and selectivity. This compound could serve as a valuable intermediate in such syntheses, potentially leading to novel therapeutic agents .

Q & A

Basic: What synthetic strategies are commonly employed to prepare Methyl 3-(bromomethyl)-4-(trifluoromethyl)benzoate?

Answer:

The synthesis typically involves multi-step reactions starting with functionalized benzoic acid derivatives. Key steps include:

- Bromination : Selective bromination at the 3-position using reagents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .

- Esterification : Conversion of the carboxylic acid to a methyl ester via acid-catalyzed reactions with methanol, often using sulfuric acid or thionyl chloride as a catalyst .

- Trifluoromethyl Introduction : The trifluoromethyl group is introduced via electrophilic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents) .

Optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) is critical for yield and purity.

Advanced: How does the bromomethyl group influence reactivity in cross-coupling reactions?

Answer:

The bromomethyl moiety acts as an electrophilic site, enabling participation in:

- Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with boronic acids to form biaryl structures. Solvent choice (e.g., DMF or THF) and base (e.g., K₂CO₃) significantly affect reaction efficiency .

- Nucleophilic Substitution : Reacts with amines or thiols to form alkylated derivatives. Steric hindrance from the trifluoromethyl group may require elevated temperatures (80–120°C) .

Advanced characterization techniques like ¹⁹F NMR and X-ray crystallography are recommended to confirm regioselectivity .

Basic: What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the bromomethyl (δ ~4.3–4.5 ppm) and trifluoromethyl (δ ~110–120 ppm in ¹⁹F NMR) groups .

- Mass Spectrometry (GC/MS or LC-MS) : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z ~307) and fragmentation patterns .

- HPLC : Reverse-phase chromatography with C18 columns and acetonitrile/water gradients ensures purity assessment .

Advanced: What strategies mitigate competing side reactions during derivatization of the bromomethyl group?

Answer:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, reducing elimination byproducts .

- Catalyst Screening : Palladium complexes (e.g., Pd(PPh₃)₄) enhance selectivity in cross-coupling by minimizing homocoupling .

- Temperature Control : Lower temperatures (0–25°C) suppress thermal degradation of the trifluoromethyl group .

Reaction progress should be monitored via TLC or in situ IR spectroscopy .

Comparative: How do structural analogs with chloro- or difluoromethyl groups differ in biological activity?

Answer:

- Chloromethyl Analogs : Exhibit lower lipophilicity (logP reduced by ~0.5 units) and slower reaction kinetics due to weaker electrophilicity .

- Difluoromethyl Analogs : Enhanced metabolic stability but reduced membrane permeability compared to trifluoromethyl derivatives .

Biological assays (e.g., enzyme inhibition IC₅₀) and computational docking studies (using UCSF Chimera ) are recommended to correlate structure-activity relationships.

Basic: What safety precautions are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with brominated compounds .

- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile byproducts (e.g., HBr gas) .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Advanced: How can computational modeling predict interactions between this compound and biological targets?

Answer:

- Molecular Dynamics (MD) Simulations : Assess binding stability with enzymes (e.g., cytochrome P450) using software like GROMACS .

- Docking Studies : UCSF Chimera or AutoDock Vina predict binding poses and affinity scores for the trifluoromethyl group in hydrophobic pockets.

- QSAR Models : Quantitative structure-activity relationship analysis links electronic parameters (e.g., Hammett constants) to bioactivity .

Advanced: What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

- Catalyst Loading : Reduced catalyst concentrations in large batches may lower reaction rates, requiring longer reaction times .

- Purification : Column chromatography becomes impractical; switch to recrystallization (e.g., using ethanol/water mixtures) or continuous flow systems .

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) to monitor intermediates in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.